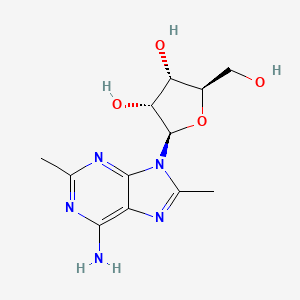
2,8-Dimethyladenosine
Übersicht
Beschreibung
2,8-Dimethyladenosine is a modified nucleoside . It is an adenosine analogue with the molecular formula C12H17N5O4 . It has an average mass of 295.294 Da and a monoisotopic mass of 295.128052 Da . It is also known by other names such as 2,8-Dimethyladenosin in German, 2,8-Diméthyladénosine in French, and Adenosine, 2,8-dimethyl- in ACD/Index Name .
Synthesis Analysis
The synthesis of 2,8-Dimethyladenosine involves methylation of position 8 of adenosine. This methylation is the main product of Cfr action upon reaction with A2503. Cfr also has a less pronounced capability to methylate position 2 of A2503 to produce 2,8-dimethyladenosine .
Molecular Structure Analysis
The molecular structure of 2,8-Dimethyladenosine consists of 4 defined stereocentres . The structure of 2,8-Dimethyladenosine is complex and involves a catalytic mechanism for N6-adenosine methylation by METTL4, which may be shared among MT-A70 family members .
Physical And Chemical Properties Analysis
2,8-Dimethyladenosine has a density of 1.9±0.1 g/cm3. Its molar refractivity is 68.8±0.5 cm3. It has 9 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds . Its polar surface area is 140 Å2, and its molar volume is 158.6±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Identification of N6,2’-O-Dimethyladenosine Sites in RNA Sequences
N6,2’-O-dimethyladenosine (m6Am) is a post-transcriptional modification that may be associated with regulatory roles in the control of cellular functions . Therefore, it is crucial to accurately identify transcriptome-wide m6Am sites to understand underlying m6Am-dependent mRNA regulation mechanisms and biological functions . A deep-learning-based tool, DLm6Am, has been developed for this purpose .
Disease Marker Identification
The identification of m6Am sites can help in the development and application of computational models for identifying disease markers . This is because m6Am is a post-transcriptional modification that may be associated with regulatory roles in the control of cellular functions .
Association with Human Disorders
It has recently been experimentally shown to be associated with several human disorders, including obesity genes, and stomach cancer, among others . As a result, N6,2′-O-dimethyladenosine (m6Am) site will play a crucial part in the regulation of RNA if it can be correctly identified .
RNA Methylation Modification
N6, 2’-O-dimethyladenosine (m6Am) is an abundant RNA methylation modification on vertebrate mRNAs and is present in the transcription initiation region of mRNAs . It has been found to play a crucial role in the regulation of RNA .
Association with Obesity
m6Am has been identified as a promising target for FTO removal from the human obesity gene . It has been associated with obesity .
Predictive Modeling
Deep learning-based models like DLm6Am and EMDL_m6Am have been developed to predict the transcriptome-wide likelihoods of m6Am sites . These models have greatly improved the predictive performance of the m6Am sites and could provide a valuable reference for future studies .
Wirkmechanismus
Target of Action
2,8-Dimethyladenosine is an adenosine analogue . It has been shown to act as a smooth muscle vasodilator and inhibit cancer progression . It is also involved in the control of ribosomal RNA (rRNA) but its role in β-cells or type 2 diabetes remains to be identified .
Mode of Action
2,8-Dimethyladenosine interacts with its targets by acting as an adenosine analogue . Adenosine analogues have been shown to inhibit cancer progression
Biochemical Pathways
It is known that adenosine analogues can affect various biochemical pathways, including those involved in smooth muscle vasodilation and cancer progression
Result of Action
Safety and Hazards
The safety data sheet for 2,8-Dimethyladenosine suggests that if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBEEFIKCGALL-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



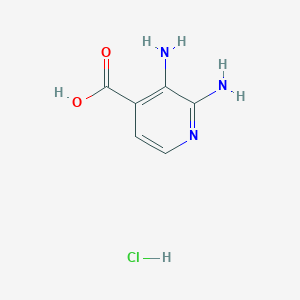
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide](/img/structure/B1459170.png)
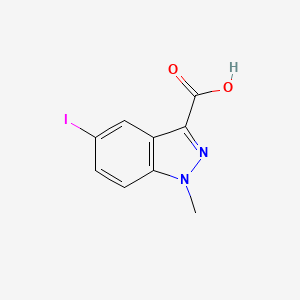
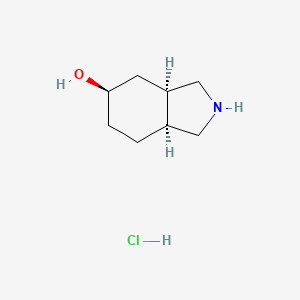
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)


![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
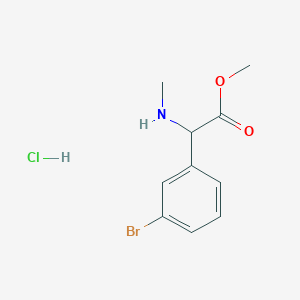

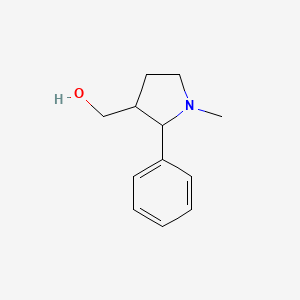
amine dihydrochloride](/img/structure/B1459190.png)
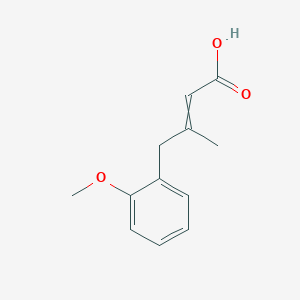
![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)